Boc-Aminooxyacetamide-PEG3-azide Boc-Aminooxyacetamide-PEG3-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13678659
InChI: InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22)
SMILES: CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C15H29N5O7
Molecular Weight: 391.42 g/mol

Boc-Aminooxyacetamide-PEG3-azide

CAS No.:

Cat. No.: VC13678659

Molecular Formula: C15H29N5O7

Molecular Weight: 391.42 g/mol

* For research use only. Not for human or veterinary use.

Boc-Aminooxyacetamide-PEG3-azide -

Specification

Molecular Formula C15H29N5O7
Molecular Weight 391.42 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate
Standard InChI InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22)
Standard InChI Key BWOAGGYIWOYXOX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Canonical SMILES CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

Boc-Aminooxyacetamide-PEG3-azide is characterized by the formula C15H29N5O7\text{C}_{15}\text{H}_{29}\text{N}_{5}\text{O}_{7} and a molecular weight of 391.42 g/mol . The compound comprises three distinct regions:

  • Boc-Protected Aminooxyacetamide: The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) shields the aminooxy moiety, which can be deprotected under acidic conditions to expose a reactive amine for subsequent conjugation.

  • PEG3 Spacer: A triethylene glycol chain (-OCH2CH2OCH2CH2OCH2CH2-\text{-OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{-}) enhances hydrophilicity, reduces steric hindrance, and provides flexibility for optimizing molecular interactions .

  • Azide Terminus: The azide group (-N3\text{-N}_3) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling "click chemistry" for rapid and selective bioconjugation .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC15H29N5O7\text{C}_{15}\text{H}_{29}\text{N}_{5}\text{O}_{7}
Molecular Weight391.42 g/mol
CAS Number1803191-52-7
IUPAC Nametert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, anhydrous environment

Synthesis and Modification

The synthesis of Boc-Aminooxyacetamide-PEG3-azide involves sequential coupling reactions:

  • Boc Protection: The aminooxy group is protected with a Boc moiety using di-tert-butyl dicarbonate under basic conditions.

  • PEG3 Spacer Incorporation: Ethylene oxide monomers are polymerized to form the triethylene glycol chain, which is then functionalized with an aminooxyacetamide group .

  • Azide Introduction: The terminal hydroxyl group of PEG3 is converted to an azide via mesylation followed by nucleophilic substitution with sodium azide .

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding a free aminooxy group capable of reacting with aldehydes or ketones to form oxime linkages.

Applications in Biomedical Research

Bioconjugation Strategies

Boc-Aminooxyacetamide-PEG3-azide excels in conjugating biomolecules due to its orthogonal reactivity:

  • Oxime Ligation: After Boc removal, the aminooxy group reacts with carbonyl-containing molecules (e.g., glycoproteins), forming stable oxime bonds at physiological pH .

  • Click Chemistry: The azide terminus enables CuAAC with alkynes or SPAAC with dibenzocyclooctyne (DBCO), facilitating rapid, bioorthogonal labeling of proteins, nucleic acids, or nanoparticles .

Table 2: Comparative Analysis of Conjugation Techniques

TechniqueReaction PartnerConditionsStability
Oxime LigationAldehyde/KetonepH 4–6, 25°CHigh
CuAACAlkyneCu(I), 37°CModerate
SPAACDBCO/BCNNo catalyst, 25°CHigh

PROTAC Development

As a PROTAC linker, Boc-Aminooxyacetamide-PEG3-azide bridges E3 ubiquitin ligase ligands and target protein binders. The PEG3 spacer optimizes distance and orientation for effective ubiquitination and proteasomal degradation . For example, An et al. (2018) demonstrated its utility in degrading oncogenic proteins, showcasing its potential in targeted cancer therapy .

Antibody-Drug Conjugates (ADCs)

In ADC design, the compound links cytotoxic payloads to monoclonal antibodies. The PEG3 spacer minimizes aggregation and improves pharmacokinetics, while the azide enables site-specific conjugation, reducing heterogeneity .

Future Directions and Challenges

Expanding PROTAC Applications

Ongoing research aims to exploit Boc-Aminooxyacetamide-PEG3-azide in degrading "undruggable" targets, such as transcription factors and scaffold proteins. Zhao et al. (2020) highlighted its role in engineering ubiquitin-proteasome system tools, though challenges remain in optimizing linker length for tissue-specific delivery .

Improving Synthetic Efficiency

Current synthesis yields ~60–70%, necessitating greener catalysts and flow chemistry approaches to reduce costs and waste.

Multifunctional Nanomaterials

The compound’s dual reactivity is being leveraged to create stimuli-responsive nanocarriers for drug delivery. For instance, azide-DBCO "click" reactions enable modular assembly of liposomes functionalized with targeting ligands and imaging agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator